molecular formula C24H24FN5O3 B2746794 2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-phenylpropyl)acetamide CAS No. 951617-63-3

2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-phenylpropyl)acetamide

Cat. No.: B2746794
CAS No.: 951617-63-3
M. Wt: 449.486
InChI Key: SXTGOMWYBQUZMN-UHFFFAOYSA-N
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Description

2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-phenylpropyl)acetamide is a complex organic compound that features a piperazine and piperidine moiety, along with a quinoline ring

Scientific Research Applications

2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-phenylpropyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs work by binding to proteins in the body and altering their activity. Without more information, it’s hard to speculate on the specific mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to assess these properties .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be tested for biological activity to see if it has potential as a pharmaceutical .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-phenylpropyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Piperazine Moiety: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Quinoline Ring Formation: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Coupling Reactions: The piperazine and quinoline intermediates are then coupled using standard peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Final Acetylation: The final step involves the acetylation of the coupled product using acetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and quinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine or quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: Used for the treatment of hypertension.

Uniqueness

2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-phenylpropyl)acetamide is unique due to its specific structural features, such as the combination of piperazine, piperidine, and quinoline moieties. This unique structure may confer distinct pharmacological properties and receptor binding affinities compared to similar compounds .

Properties

IUPAC Name

2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O3/c1-28-15-20-22(27-28)23(32)30(14-18-9-11-19(25)12-10-18)24(33)29(20)16-21(31)26-13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,15H,5,8,13-14,16H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTGOMWYBQUZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NCCCC3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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